(5-Bromo-2-methylpyrimidin-4-yl)methanol CAS number and molecular identifiers
(5-Bromo-2-methylpyrimidin-4-yl)methanol CAS number and molecular identifiers
Modular Architecture for Medicinal Chemistry Applications
Executive Summary
(5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS 1823893-86-2) represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] Its structural utility lies in its dual-functional nature: the 5-bromo position serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-hydroxymethyl group acts as a versatile anchor for etherification, oxidation, or halogenation.[1] This guide outlines the molecular specifications, synthetic pathways, and reactivity profiles necessary to utilize this core in the development of kinase inhibitors and fragment-based drug discovery (FBDD) campaigns.[1]
Molecular Identity & Physiochemical Profile[1][2]
The precise identification of this pyrimidine derivative is critical, as it is frequently confused with its pyridine isomers (e.g., (5-bromo-2-methylpyridin-4-yl)methanol).[1]
Table 1: Core Molecular Specifications
| Property | Specification |
| Chemical Name | (5-Bromo-2-methylpyrimidin-4-yl)methanol |
| CAS Number | 1823893-86-2 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Exact Mass | 201.9742 |
| SMILES | CC1=NC(CO)=C(Br)C=N1 |
| InChI Key | IUHZHOVJQVVTDK-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calc) | ~2.5 (Pyrimidine N), ~13.5 (Hydroxyl) |
Synthetic Architecture
Causality & Logic: The synthesis of (5-Bromo-2-methylpyrimidin-4-yl)methanol is most reliably achieved via the reduction of its corresponding ester or carboxylic acid precursor.[1] Direct ring construction is possible but less convergent.[1] The ester reduction route is preferred in industrial settings due to the availability of the precursor Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate .[1]
Validated Synthetic Protocol (Ester Reduction)
Rationale: Pyrimidine esters are electron-deficient, making them susceptible to reduction.[1] While Lithium Aluminum Hydride (LiAlH₄) is effective, it requires strict anhydrous conditions.[1] A Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) system is recommended for its chemoselectivity and operational safety, minimizing debromination side reactions.[1]
Reagents:
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Precursor: Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS 1370725-12-4 or similar)[1]
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Reductant: NaBH₄ (2.0 equiv)[1]
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Additive: CaCl₂ (1.0 equiv) - activates the ester carbonyl[1]
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Solvent: Ethanol/THF (2:1 v/v)[1]
Step-by-Step Methodology:
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Preparation: Dissolve Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (10 mmol) in anhydrous THF (20 mL) and absolute Ethanol (40 mL).
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Activation: Add anhydrous CaCl₂ (10 mmol) and stir at 0°C for 15 minutes. Explanation: Calcium coordinates to the carbonyl oxygen, increasing electrophilicity.
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Reduction: Portion-wise add NaBH₄ (20 mmol) over 20 minutes, maintaining temperature <5°C. Caution: Exothermic hydrogen evolution.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]
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Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (SiO₂, Gradient 0-10% MeOH in DCM).
Synthetic Pathway Visualization
Chemo-Informatics & Reactivity Profiling
Expertise: The utility of this scaffold is defined by its orthogonal reactivity.[1] The 5-bromo position is "soft" (susceptible to Pd-insertion), while the 4-hydroxymethyl is "hard" (susceptible to acylation/alkylation).[1]
Divergent Reactivity Map[1]
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Suzuki-Miyaura Coupling (C5): The electron-deficient pyrimidine ring facilitates oxidative addition of Palladium at the C-Br bond.[1]
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.[1]
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Alcohol Activation (C4):
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Chlorination:[1] SOCl₂ (Thionyl chloride) converts the alcohol to a benzylic-like chloride, highly reactive for SN2 displacement by amines (e.g., morpholine, piperazine).[1]
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Oxidation:[1] MnO₂ (Manganese dioxide) selectively oxidizes the alcohol to the aldehyde without affecting the pyrimidine ring or bromine.
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Reactivity Visualization[1]
Applications in Medicinal Chemistry
This specific isomer is a critical building block for Kinase Inhibitors .[1] The pyrimidine ring mimics the adenine base of ATP, allowing it to bind to the hinge region of kinases.[1]
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EGFR Inhibitors: The 4-position side chain often extends into the solvent-exposed region or the ribose pocket.[1]
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~203 Da, it is an ideal "fragment" starting point.[1] It obeys the "Rule of Three" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).[1]
Safety & Handling (MSDS Summary)
Trustworthiness: While specific toxicological data for this exact intermediate may be sparse, it should be handled with the standard precautions for halogenated heterocycles.
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GHS Classification:
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic-like alcohol can be prone to slow oxidation if exposed to air.[1]
References
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Chemical Identification & CAS Valid
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Synthetic Methodology (Ester Reduction)
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Precursor Identific
Sources
- 1. 811450-15-4|(5-Bromopyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 22433-10-9|5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2,2,7,7-Tetramethyloctane | CAS#:1071-31-4 | Chemsrc [chemsrc.com]
- 5. 5-Bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
